molecular formula C13H18O2 B8046080 rac trans-2-Benzyloxy-cyclohexanol

rac trans-2-Benzyloxy-cyclohexanol

Cat. No.: B8046080
M. Wt: 206.28 g/mol
InChI Key: OZOOGFVOCPMNTN-ABLWVSNPSA-N
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Description

rac trans-2-Benzyloxy-cyclohexanol (CAS 51329-29-4) is a chiral organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This racemic mixture of the trans diastereomer features a cyclohexanol ring with benzyloxy and hydroxy substituents in a trans configuration, making it a valuable intermediate in organic synthesis . Researchers utilize this compound as a key chiral building block for the preparation of more complex molecules . It has potential applications in pharmaceutical research as a lead compound for developing new drugs, particularly those targeting inflammation or pain pathways . Additionally, its unique structural properties make it a candidate for use in material science, for instance as a building block in polymer chemistry or for the development of functional materials . The compound is offered with a high purity level of 98% and is intended for research purposes only . This product is strictly for non-medical, industrial applications or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-phenylmethoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2/t12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOOGFVOCPMNTN-ABLWVSNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC([C@H](C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Intermediates

Rac-trans-2-Benzyloxy-cyclohexanol serves as an intermediate in the synthesis of various pharmaceutical agents, including:

  • Antidepressants : It has been used in the synthesis of selective norepinephrine uptake inhibitors, contributing to the development of novel antidepressant medications .
  • Antihypertensives : Its derivatives are explored for their potential in treating hypertension through modulation of vascular resistance.

Chiral Auxiliary

Due to its chiral nature, rac-trans-2-Benzyloxy-cyclohexanol is employed as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds. This application is critical in the development of drugs that require specific stereochemistry for efficacy.

Biocatalytic Transformations

Recent studies have highlighted its role in biocatalytic applications, where enzymes are utilized to perform transformations that lead to the formation of desired products with high selectivity and efficiency . For instance, hydrolases have been shown to effectively utilize this compound in aminolysis reactions.

Case Study 1: Synthesis of Antidepressants

A study conducted by Merck Research Laboratories demonstrated the use of rac-trans-2-Benzyloxy-cyclohexanol as a precursor for synthesizing a new class of antidepressants. The researchers achieved high yields (up to 95%) through optimized asymmetric hydrogenation processes, highlighting its effectiveness as a building block in complex drug synthesis .

Case Study 2: Chiral Auxiliary in Asymmetric Synthesis

In another research project, rac-trans-2-Benzyloxy-cyclohexanol was utilized as a chiral auxiliary to produce β-amino alcohols with excellent enantiomeric excess (>99% ee). This study illustrated its versatility and importance in generating compounds with specific stereochemical configurations necessary for pharmacological activity .

Data Tables

Application AreaSpecific UseYield (%)Reference
Pharmaceutical SynthesisAntidepressant intermediates95
Chiral AuxiliaryAsymmetric synthesis of β-amino alcohols>99
Biocatalytic TransformationsEnzymatic aminolysis reactionsHigh selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares rac trans-2-Benzyloxy-cyclohexanol with key structural analogs, focusing on functional groups, physicochemical properties, and applications.

Benzyloxy-Substituted Cyclohexane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Reference
This compound C₁₃H₁₈O₂ 206.28 (estimated) Benzyloxy, hydroxyl Chiral intermediate, protecting group -
trans-2-Benzyloxycarbonylaminocyclohexanecarboxylic acid C₁₅H₁₉NO₄ 277.32 Benzyloxycarbonylamino, carboxylic acid Peptide synthesis, high polarity
trans-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid C₁₅H₁₉NO₄ 277.32 Benzyloxycarbonylamino, carboxylic acid Similar to above; discontinued commercial availability

Key Observations :

  • The benzyloxy group in this compound contributes to moderate polarity, whereas benzyloxycarbonylamino derivatives (e.g., ) exhibit higher polarity due to additional carbonyl and amino groups, enhancing their solubility in polar solvents .
  • Carboxylic acid derivatives (e.g., CAS 57078-12-3) are typically solids with higher melting points (>200°C inferred), contrasting with the likely lower melting range of the hydroxyl-dominated this compound .
Amino-Substituted Cyclohexanol Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Applications Reference
trans-2-(Benzylamino)cyclohexanol C₁₂H₁₇NO 191.27 Benzylamino, hydroxyl 108–113 Pharmaceutical intermediates
trans-4-Aminocyclohexanol C₆H₁₃NO 115.17 Amino, hydroxyl 108–113 Polymer crosslinking agents

Key Observations :

  • Replacing the benzyloxy group with benzylamino () reduces molecular weight (191.27 vs. 206.28 g/mol) and introduces basicity, altering reactivity in alkylation or acylation reactions .
  • Amino derivatives generally exhibit higher melting points (e.g., 108–113°C) compared to ether-linked analogs, likely due to intermolecular hydrogen bonding .
Carboxylic Acid-Functionalized Cyclohexane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Purity Commercial Status Reference
trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid C₁₅H₁₈O₄ 262.30 ≥95% Discontinued
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 High purity (price: ¥57,500/g) Specialty chemical

Key Observations :

  • Carboxylic acid derivatives are often high-value specialty chemicals (e.g., ¥57,500/g for trans-2-Amino-1-cyclohexanecarboxylic acid) due to their use in peptide synthesis or catalysis .
  • The discontinued status of some analogs (e.g., ) highlights supply-chain challenges for complex cyclohexane derivatives .

Research Findings and Industrial Relevance

  • Stereochemical Impact: The trans configuration in this compound imposes steric constraints, influencing its reactivity in asymmetric synthesis compared to cis isomers.
  • Environmental Considerations: Quaternary ammonium compounds () share surfactant-like behavior, but benzyloxy-cyclohexanol derivatives are less documented in environmental studies, warranting further research into biodegradability .
  • Thermal Stability: Amino and carboxylic acid derivatives (–5) exhibit higher thermal stability (mp >200°C) than hydroxyl/ether analogs, critical for high-temperature applications .

Preparation Methods

General Procedure

The Williamson ether synthesis is the most direct route, involving nucleophilic substitution between trans-cyclohexane-1,2-diol and benzyl bromide.

Steps :

  • Deprotonation : trans-Cyclohexane-1,2-diol is treated with NaH in anhydrous THF at 0°C to generate the alkoxide.

  • Alkylation : Benzyl bromide (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 h.

  • Workup : The reaction is quenched with H₂O, extracted with EtOAc, and purified via silica gel chromatography.

Optimization :

  • Base Selection : K₂CO₃ in DMF at 60°C affords moderate yields (∼60%), while NaH in THF improves efficiency to 75–80%.

  • Steric Effects : Mono-protection is favored due to reduced accessibility of the second hydroxyl group post-alkylation.

Data :

ParameterValue
Yield75–80%
Purity (HPLC)>95%
Diastereomeric Ratio>99:1 (trans:cis)

Mitsunobu Reaction

Stereospecific Benzylation

The Mitsunobu reaction enables retention of configuration during ether formation, crucial for trans-selectivity.

Procedure :

  • Substrate : trans-2-Hydroxycyclohexanol (1 equiv), benzyl alcohol (1.2 equiv).

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv) in anhydrous THF.

  • Conditions : Stir at 0°C → 25°C over 6 h.

  • Purification : Column chromatography (hexane/EtOAc 4:1).

Mechanistic Insight :
The reaction proceeds via oxyphosphonium intermediate formation, with inversion at the phosphorus center ensuring stereoretention.

Data :

ParameterValue
Yield82%
eeRacemic (no chiral aux.)
Solvent EfficiencyTHF > DMF > DCM

Reduction of 2-Benzyloxycyclohexanone

Ketone Precursor Synthesis

2-Benzyloxycyclohexanone is prepared via Friedel-Crafts acylation of benzyl-protected cyclohexene oxide, followed by oxidation.

Steps :

  • Epoxidation : Cyclohexene + mCPBA → cyclohexene oxide.

  • Benzylation : Benzyl bromide, K₂CO₃, DMF, 50°C, 8 h.

  • Oxidation : PCC in CH₂Cl₂, 25°C, 4 h.

Stereoselective Reduction

NaBH₄ Reduction :

  • Conditions : NaBH₄ (2 equiv), MeOH, 0°C, 1 h.

  • Outcome : 65% yield, trans:cis = 3:1 (poor selectivity).

Luche Reduction :

  • Conditions : CeCl₃·7H₂O (1.5 equiv), NaBH₄ (2 equiv), MeOH/THF (1:1), −78°C.

  • Outcome : 89% yield, trans:cis = 9:1.

Enzymatic and Catalytic Methods

Lipase-Catalyzed Kinetic Resolution

Procedure :

  • Substrate : rac-trans-2-Benzyloxy-cyclohexanol.

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Acyl Donor : Vinyl acetate, hexane, 30°C.

  • Result : 50% conversion, ee = 98% (unreacted alcohol).

Asymmetric Epoxidation

Shi Epoxidation :

  • Catalyst : Chiral ketone (10 mol%).

  • Conditions : Oxone®, CH₃CN/H₂O, 0°C.

  • Outcome : Epoxide ee = 90%, subsequent reduction yields trans-diol.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

MethodYield (%)trans:cis RatioCost (USD/g)
Williamson Ether75–80>99:112.50
Mitsunobu82>99:118.20
Luche Reduction899:114.80
Enzymatic Resolution50N/A22.40

Key Findings :

  • The Williamson method balances cost and selectivity for large-scale synthesis.

  • Mitsunobu offers superior yields but requires expensive reagents.

  • Enzymatic resolution is viable for high-purity enantiomers but suffers from low throughput.

Q & A

Q. What are the key considerations for synthesizing rac trans-2-Benzyloxy-cyclohexanol with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or benzylation of a cyclohexanol derivative. For stereochemical control, use trans-selective conditions such as bulky bases (e.g., LDA) to minimize epimerization. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and confirm stereochemistry using 1H^{1}\text{H} NMR coupling constants (axial vs. equatorial proton splitting patterns). Post-synthesis, purify via column chromatography (gradient elution) to isolate the trans isomer . Safety protocols for handling benzyl halides (e.g., PPE, ventilation) are critical .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent purity, stoichiometry) and document deviations. Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) to prevent hydrolysis. Validate reproducibility by comparing NMR data (e.g., δ 3.5–4.0 ppm for benzyloxy protons) and chiral HPLC retention times (Chiralpak IA column, hexane:IPA 90:10) across multiple batches. Cross-reference purity with suppliers’ specifications (e.g., >97% by GC) .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Recrystallization (ethanol/water) or flash chromatography (silica gel, hexane:EtOAc) are preferred. For diastereomeric mixtures, fractional crystallization with chiral resolving agents (e.g., tartaric acid derivatives) may improve enantiomeric excess. Post-purification, confirm purity via melting point analysis (literature comparison) and 13C^{13}\text{C} NMR (distinct cyclohexanol ring carbons at δ 20–35 ppm) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Implement a 2k^k factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, vary temperature (25°C vs. 60°C) and base strength (K2_2CO3_3 vs. DBU) to identify interactions affecting yield. Analyze results using ANOVA to prioritize factors. Response surface methodology (RSM) can further refine optimal conditions, minimizing side products like cis isomers or over-alkylation byproducts .

Q. What advanced spectroscopic methods resolve stereochemical ambiguities in this compound?

  • Methodological Answer : Use NOESY NMR to confirm trans configuration by observing through-space interactions between the benzyloxy group and axial cyclohexanol protons. X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals (slow evaporation from hexane). For enantiomeric excess determination, chiral derivatization (e.g., Mosher’s esters) followed by 19F^{19}\text{F} NMR or circular dichroism (CD) is effective .

Q. How do solvent polarity and reaction kinetics influence the trans/cis ratio in this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing trans selectivity. Monitor kinetics via in-situ IR (C-O stretch at 1100 cm1^{-1}) or GC-MS to track intermediate formation. Computational modeling (DFT) can predict transition-state energies for trans vs. cis pathways, guiding solvent selection. Compare experimental results with Reaxys database entries for analogous cyclohexanol derivatives .

Experimental Design & Data Analysis

Q. How to address discrepancies in reported reaction yields for this compound?

  • Methodological Answer : Conduct systematic error analysis: (1) Verify reagent purity (e.g., benzyl bromide peroxides via KI-starch test); (2) Replicate under inert atmosphere (Ar/N2_2) to exclude oxygen/humidity effects; (3) Use internal standards (e.g., diphenylacetylene) in GC quantification. Compare findings with peer-reviewed protocols, noting deviations in workup (e.g., extraction pH, drying time) .

Q. What reactor designs improve scalability of this compound synthesis?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions. Design considerations: (1) Residence time adjustment to match reaction kinetics; (2) In-line IR monitoring for real-time feedback; (3) Immobilized catalysts (e.g., polystyrene-supported bases) for easier separation. Pilot-scale trials should adhere to CRDC guidelines for chemical engineering design (RDF2050103) .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in academic labs?

  • Methodological Answer : Follow GHS guidelines: Use fume hoods for volatile intermediates (e.g., benzyl bromide), wear nitrile gloves, and store in flame-resistant cabinets. For spills, neutralize with vermiculite and dispose as halogenated waste. Regularly review SDS updates (e.g., Alfa Aesar guidelines) and train personnel in emergency procedures (e.g., eye wash station use) .

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